molecular formula C16H14ClN3O5 B6131693 N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide

Cat. No. B6131693
M. Wt: 363.75 g/mol
InChI Key: ZGQQIQLMZXHHPX-QGMBQPNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as CHN-1, is a chemical compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the inhibition of the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. This pathway plays a crucial role in cell survival, proliferation, and differentiation. By inhibiting this pathway, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have several biochemical and physiological effects in cancer cells. It induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. It also inhibits cell proliferation and induces cell cycle arrest in cancer cells. In addition, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is its potent anticancer activity. It has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to using N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments. One of the main limitations is its solubility. N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is poorly soluble in water, which can make it difficult to administer in vivo. Another limitation is its toxicity. While N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown low toxicity in animal studies, further toxicity studies are needed to determine its safety for human use.

Future Directions

There are several future directions for research on N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide. One area of research is to further investigate its mechanism of action and identify potential targets for its anticancer activity. Another area of research is to develop more efficient methods for synthesizing N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and improving its solubility. In addition, further studies are needed to determine its safety and efficacy in human clinical trials. Overall, N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has shown promising results as an anticancer agent and warrants further investigation.

Synthesis Methods

The synthesis of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide involves the reaction of 2-(3-methylphenoxy)acetic acid hydrazide with 5-chloro-2-hydroxy-3-nitrobenzaldehyde in the presence of a base catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR signaling pathway. In vivo studies have also demonstrated the anticancer activity of N'-(5-chloro-2-hydroxy-3-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in various animal models, including breast cancer, lung cancer, and colon cancer.

properties

IUPAC Name

N-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c1-10-3-2-4-13(5-10)25-9-15(21)19-18-8-11-6-12(17)7-14(16(11)22)20(23)24/h2-8,22H,9H2,1H3,(H,19,21)/b18-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQQIQLMZXHHPX-QGMBQPNBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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